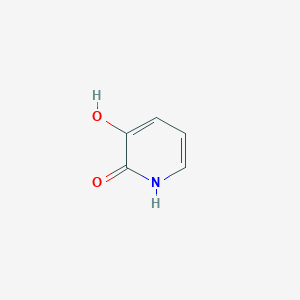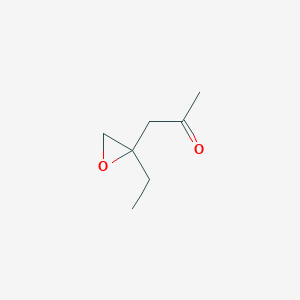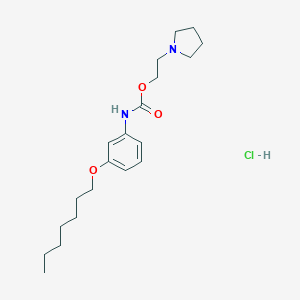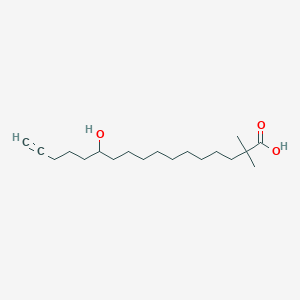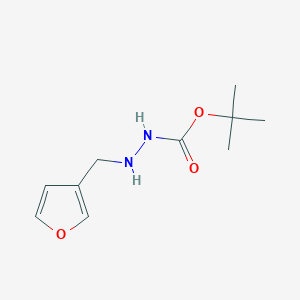
Tert-butyl N-(furan-3-ylmethylamino)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(furan-3-ylmethylamino)carbamate, also known as FB carbamate, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a carbamate derivative that is synthesized using a specific method and has been found to exhibit unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Tert-butyl N-(furan-3-ylmethylamino)carbamate carbamate involves the inhibition of specific enzymes, such as carbonic anhydrases and histone deacetylases. These enzymes play important roles in the growth and survival of cancer cells, and their inhibition by Tert-butyl N-(furan-3-ylmethylamino)carbamate carbamate leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
Tert-butyl N-(furan-3-ylmethylamino)carbamate carbamate has been found to have unique biochemical and physiological effects. Studies have shown that Tert-butyl N-(furan-3-ylmethylamino)carbamate carbamate inhibits the activity of carbonic anhydrases, leading to a decrease in the production of carbonic acid and an increase in pH. Additionally, Tert-butyl N-(furan-3-ylmethylamino)carbamate carbamate has been found to inhibit histone deacetylases, leading to changes in gene expression and cell differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-(furan-3-ylmethylamino)carbamate carbamate has several advantages for lab experiments, including its high purity and yield, as well as its unique biochemical and physiological effects. However, Tert-butyl N-(furan-3-ylmethylamino)carbamate carbamate also has limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for research on Tert-butyl N-(furan-3-ylmethylamino)carbamate carbamate. One direction is to further investigate its potential applications in cancer research, particularly in combination with other anti-cancer agents. Another direction is to explore its potential applications in the treatment of other diseases, such as inflammatory and fibrotic diseases. Additionally, further studies are needed to determine the optimal dosage and administration of Tert-butyl N-(furan-3-ylmethylamino)carbamate carbamate, as well as its potential toxicity.
Synthesemethoden
Tert-butyl N-(furan-3-ylmethylamino)carbamate carbamate is synthesized using a specific method that involves the reaction between furan-3-ylmethanamine and tert-butyl chloroformate. The reaction takes place in the presence of a base, such as triethylamine, and results in the formation of Tert-butyl N-(furan-3-ylmethylamino)carbamate carbamate. This synthesis method has been optimized to yield high purity and high yield of Tert-butyl N-(furan-3-ylmethylamino)carbamate carbamate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(furan-3-ylmethylamino)carbamate carbamate has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that Tert-butyl N-(furan-3-ylmethylamino)carbamate carbamate inhibits the growth of cancer cells and induces apoptosis in cancer cells. Additionally, Tert-butyl N-(furan-3-ylmethylamino)carbamate carbamate has been found to have anti-inflammatory and anti-fibrotic effects, making it a potential candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
150767-03-6 |
|---|---|
Produktname |
Tert-butyl N-(furan-3-ylmethylamino)carbamate |
Molekularformel |
C10H16N2O3 |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
tert-butyl N-(furan-3-ylmethylamino)carbamate |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-11-6-8-4-5-14-7-8/h4-5,7,11H,6H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
GWONYTFZFBNWIW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NNCC1=COC=C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)NNCC1=COC=C1 |
Synonyme |
Hydrazinecarboxylic acid, 2-(3-furanylmethyl)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



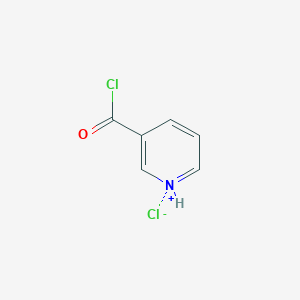
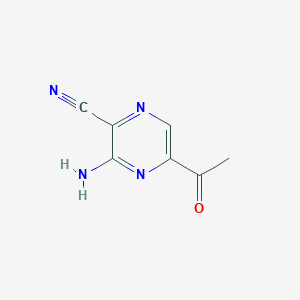
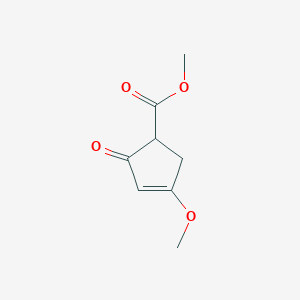
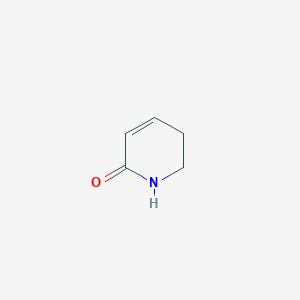
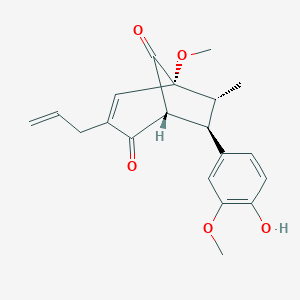
![1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate](/img/structure/B124202.png)

![(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B124207.png)

